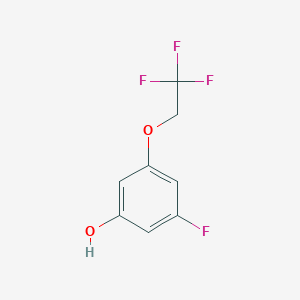

3-Fluoro-5-(2,2,2-trifluoroethoxy)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-5-(2,2,2-trifluoroethoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O2/c9-5-1-6(13)3-7(2-5)14-4-8(10,11)12/h1-3,13H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJFHYLGFURTCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OCC(F)(F)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680256 | |

| Record name | 3-Fluoro-5-(2,2,2-trifluoroethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026796-69-9 | |

| Record name | 3-Fluoro-5-(2,2,2-trifluoroethoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1026796-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-5-(2,2,2-trifluoroethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Insights into the Reactivity of 3 Fluoro 5 2,2,2 Trifluoroethoxy Phenol and Fluorinated Phenolic Systems

Electronic and Steric Effects of Fluorine on Aromatic Reactivity

The presence of fluorine on an aromatic ring introduces a unique combination of electronic effects that distinguish its behavior from other halogens and substituents. These effects are pivotal in determining the reactivity of the aromatic system in molecules like 3-Fluoro-5-(2,2,2-trifluoroethoxy)phenol.

The high electronegativity of fluorine (3.98 on the Pauling scale) exerts a powerful electron-withdrawing inductive effect (-I effect). nih.govlibretexts.org When a fluorine atom is attached to a benzene (B151609) ring, it pulls electron density away from the ring through the sigma bond framework. csbsju.eduvaia.com This has a profound impact on the acidity of a phenolic hydroxyl group.

The inductive pull of fluorine stabilizes the negative charge of the conjugate base (the phenoxide ion) formed upon deprotonation. libretexts.org By delocalizing the negative charge, this stabilization lowers the energy of the phenoxide ion, making the corresponding phenol (B47542) more acidic (i.e., having a lower pKa value). nih.gov The closer the fluorine atom is to the hydroxyl group, and the more fluorine atoms are present, the more pronounced this acidifying effect becomes. libretexts.org For instance, trifluoroacetic acid has a pKa of -0.25, significantly lower than the 0.64 pKa of trichloroacetic acid, illustrating the superior inductive effect of fluorine. libretexts.org

This increased acidity, however, corresponds to a decrease in the nucleophilicity of the resulting phenoxide. The same inductive effect that stabilizes the negative charge on the oxygen atom makes its lone pairs less available to donate to an electrophile. masterorganicchemistry.com Therefore, phenoxides derived from highly fluorinated phenols are generally weaker nucleophiles compared to their non-fluorinated counterparts.

Table 1: Comparison of pKa values for phenol and selected fluorinated phenols, illustrating the acid-strengthening inductive effect of fluorine. Data sourced from various chemical data repositories.

In the context of forming new carbon-carbon bonds using fluorinated reagents, researchers have identified a phenomenon termed the "Negative Fluorine Effect" (NFE). cas.cnpen2print.org This effect describes the often-observed lower reactivity of fluorine-substituted carbanions in nucleophilic fluoroalkylation reactions compared to their non-fluorinated analogues. nih.govrsc.org The NFE is generally attributed to two primary factors:

Thermal Instability : Fluorinated carbanions have a high tendency to undergo α-elimination of a fluoride (B91410) ion, leading to self-decomposition. cas.cnpen2print.org This competitive decomposition pathway reduces the concentration of the desired nucleophile available for the alkylation reaction. rsc.org

Intrinsic Low Nucleophilicity : The high electronegativity of fluorine atoms stabilizes the negative charge on the adjacent carbon, making the carbanion "harder" and inherently less nucleophilic towards many "soft" electrophiles. cas.cnpen2print.org

Studies comparing the reactivity of various carbanions in ring-opening reactions of epoxides have shown a dramatic decrease in reactivity as the number of α-fluorine substituents increases. pen2print.org For example, the reactivity order was found to be (PhSO₂)₂CF⁻ > PhSO₂CHF⁻ > PhSO₂CF₂⁻. pen2print.orgrsc.org This unfavorable influence of fluorine substitution highlights the challenges that the NFE presents in synthetic chemistry, requiring specific strategies to overcome it, such as changing metal counterions or modifying neighboring groups. nih.gov

A fluorine atom attached to an aromatic ring exhibits a dual electronic nature that affects the ring's susceptibility to electrophilic aromatic substitution (EAS). While it is strongly electron-withdrawing by induction (-I effect), it is also electron-donating through resonance (+R or +M effect) due to its lone pairs of electrons. csbsju.eduvaia.com

The inductive effect is dominant, pulling electron density from the ring and making it less nucleophilic. masterorganicchemistry.com Consequently, fluorine is considered a deactivating group, and electrophilic substitution on fluorobenzene (B45895) is slower than on benzene itself. vaia.commasterorganicchemistry.com

However, the resonance effect, which involves the delocalization of a fluorine lone pair into the π-system, increases electron density specifically at the ortho and para positions. csbsju.edu This directing influence overrides the general deactivation, making fluorine an ortho, para-director for incoming electrophiles. vaia.com For example, the nitration of fluorobenzene yields almost exclusively ortho- and para-substituted products, with virtually no meta-product formed. csbsju.edu

In this compound, the aromatic ring's activation is governed by the interplay of three substituents:

-OH (hydroxyl): A strongly activating, ortho, para-directing group.

-F (fluoro): A deactivating, ortho, para-directing group.

-OCH₂CF₃ (trifluoroethoxy): A strongly deactivating group due to the powerful inductive effect of the CF₃ moiety, and it is meta-directing.

Reaction Pathways Involving the Trifluoroethoxy Moiety

The trifluoroethoxy group (-OCH₂CF₃) is a key feature of the title compound, imparting significant electronic effects and defining specific reaction pathways, particularly those common to fluorinated ethers.

The most common reaction involving the ether linkage is acidic cleavage, typically using strong acids like HBr or HI. libretexts.orgyoutube.com The mechanism of cleavage depends on the nature of the groups attached to the ether oxygen. libretexts.org For aryl alkyl ethers, such as the trifluoroethoxy-substituted phenol, the C(aryl)-O bond is very strong and does not typically participate in nucleophilic substitution. libretexts.org Cleavage therefore occurs at the alkyl-oxygen bond.

The reaction proceeds via protonation of the ether oxygen by the strong acid, converting the alkoxy group into a good leaving group (an alcohol). libretexts.org A nucleophile, such as a halide ion (Br⁻ or I⁻), then attacks the carbon atom of the leaving group.

For the -OCH₂CF₃ group, the attack would be on the -CH₂- carbon. Given that this is a primary carbon, the reaction would likely proceed through an Sₙ2 mechanism. libretexts.org The products of acidic cleavage of this compound would be 3-fluorobenzene-1,5-diol and 2,2,2-trifluoroethyl halide.

The synthesis of such fluorinated ethers often involves the Williamson ether synthesis, where a sodium or potassium alcoholate reacts with an alkyl halide. fluorine1.ru The ether bond itself is generally stable to many reagents, including most fluorinating agents. fluorine1.ru

The trifluoroethoxy group is characterized by its potent electron-withdrawing nature, which stems from the three highly electronegative fluorine atoms in the trifluoromethyl (-CF₃) moiety. nih.gov This makes the -CF₃ group one of the most powerful electron-withdrawing groups in organic chemistry. masterorganicchemistry.comnih.gov

This strong inductive effect has several consequences for the reactivity of the molecule:

Nucleophilicity: The electron density on the ether oxygen is significantly reduced. This makes the oxygen atom much less basic and a very poor nucleophile compared to the oxygen in a non-fluorinated ether like methoxybenzene (anisole). It is therefore less likely to be protonated or to coordinate with Lewis acids.

Electrophilicity: The group itself is not an electrophile. masterorganicchemistry.comnumberanalytics.comyoutube.com However, its powerful electron-withdrawing effect deactivates the aromatic ring toward electrophilic attack. masterorganicchemistry.com By pulling electron density out of the π-system, it makes the ring less attractive to incoming electrophiles. As an ether substituent, it directs incoming electrophiles to the meta positions relative to itself, in stark contrast to the ortho, para-directing nature of activating alkoxy groups.

The incorporation of the trifluoroethoxy group is a common strategy in medicinal chemistry to modulate properties like metabolic stability and bioavailability, largely due to the strength of the C-F bonds and the electronic influence of the group. nih.govacs.org

Table 2: List of chemical compounds mentioned in the article.

Regioselectivity and Stereoselectivity in Syntheses and Chemical Transformations of Fluorinated Phenols

The introduction of fluorine atoms into phenolic systems significantly alters their chemical reactivity and can be strategically employed to control the position of subsequent chemical modifications. In the context of this compound, the interplay between the hydroxyl, fluoro, and trifluoroethoxy substituents dictates the regiochemical outcomes of its reactions.

Directing Group Effects in Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS) reactions, the substituents already present on the aromatic ring govern the position of the incoming electrophile. This directing effect is a consequence of both inductive and resonance effects, which modulate the electron density at different positions on the ring and stabilize or destabilize the carbocationic intermediate (the arenium ion or Wheland intermediate).

For this compound, we have a complex interplay of three substituents:

Hydroxyl (-OH) group: This is a strongly activating group and a powerful ortho, para-director. quora.comyoutube.com Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance (+R effect), which significantly stabilizes the positive charge in the arenium ion when the electrophile attacks the ortho or para positions. quora.comyoutube.com

Fluoro (-F) group: Halogens are generally deactivating due to their strong electron-withdrawing inductive effect (-I effect). However, they are ortho, para-directors because their lone pairs can participate in resonance (+R effect) and stabilize the arenium ion intermediate when substitution occurs at these positions. pressbooks.publibretexts.org

Trifluoroethoxy (-OCH₂CF₃) group: The trifluoroethoxy group is a strongly deactivating group. The highly electronegative fluorine atoms on the ethyl group create a strong inductive pull (-I effect) that withdraws electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. This deactivating effect makes it a meta-director. libretexts.org

In this compound, the hydroxyl group is the most powerful activating and directing group. Therefore, electrophilic substitution is expected to be directed to the positions ortho and para to the hydroxyl group. The available positions are C2, C4, and C6.

Position C2: ortho to the hydroxyl group and ortho to the fluorine atom.

Position C4: ortho to the hydroxyl group and meta to the fluorine atom.

Position C6: para to the hydroxyl group and ortho to the trifluoroethoxy group.

The powerful ortho, para-directing effect of the hydroxyl group will dominate. The fluorine atom also directs ortho and para, which reinforces the directing effect of the hydroxyl group towards positions C2 and C4. The trifluoroethoxy group directs meta, which would be positions C2 and C6 relative to itself.

Considering the combined effects:

Attack at C2: Favored by the ortho-directing effect of the -OH group and the meta-directing effect of the -OCH₂CF₃ group.

Attack at C4: Favored by the ortho-directing effect of the -OH group and the para-directing effect of the -F group.

Attack at C6: Favored by the para-directing effect of the -OH group and the meta-directing effect of the -OCH₂CF₃ group.

Steric hindrance may also play a role. Attack at C2 might be slightly hindered by the adjacent fluorine atom. Attack at C6 could be sterically hindered by the bulkier trifluoroethoxy group. Therefore, substitution at the C4 position is often the most favored outcome in similar systems.

| Position of Electrophilic Attack | Directing Effect of -OH (Activating) | Directing Effect of -F (Deactivating) | Directing Effect of -OCH₂CF₃ (Deactivating) | Predicted Outcome |

|---|---|---|---|---|

| C2 | ortho (Favorable) | ortho (Favorable) | meta (Favorable) | Possible, may be sterically hindered |

| C4 | ortho (Favorable) | para (Favorable) | ortho (Unfavorable) | Major Product |

| C6 | para (Favorable) | meta (Unfavorable) | meta (Favorable) | Minor Product, likely due to sterics |

Control of Regiochemical Outcomes in Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAᵣ) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic substitution, SNAᵣ is facilitated by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group. osti.gov These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

In this compound, the potential leaving group for a typical SNAᵣ reaction is the fluorine atom, as fluoride is a good leaving group in this context. The reactivity of the ring towards nucleophilic attack is significantly influenced by the other substituents.

The trifluoroethoxy group is a strong electron-withdrawing group due to the inductive effect of the CF₃ moiety. It is located meta to the fluorine atom.

The hydroxyl group is an electron-donating group by resonance, which is deactivating for SNAᵣ. However, under basic conditions, it will be deprotonated to form a phenoxide ion (-O⁻), which is a very strong electron-donating group and highly deactivating for SNAᵣ.

For a successful SNAᵣ reaction on this molecule, the presence of a strong electron-withdrawing group ortho or para to the fluorine leaving group would be ideal. In this case, the strongly deactivating trifluoroethoxy group is in the meta position, which provides less stabilization to the Meisenheimer complex compared to an ortho or para placement.

However, in some cases, SNAᵣ can still proceed, especially with highly activated systems or under harsh reaction conditions. For instance, in related polyfluorinated aromatic compounds, nucleophilic substitution is a common reaction. nih.gov The regioselectivity is dictated by the ability of the electron-withdrawing groups to stabilize the anionic intermediate.

In the case of this compound, if a nucleophilic substitution were to occur at the carbon bearing the fluorine, the stability of the Meisenheimer complex would be crucial. The electron-withdrawing trifluoroethoxy group at the meta position would offer some stabilization, but not as effectively as if it were at an ortho or para position. The presence of the hydroxyl group, especially in its phenoxide form, would strongly disfavor the reaction.

A study on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, a molecule with a similar 1,3,5-substitution pattern where both nitro and pentafluorosulfanyl groups are strongly electron-withdrawing, showed that nucleophilic substitution of the fluorine atom does occur. beilstein-journals.orgnih.gov This suggests that with sufficient activation from electron-withdrawing groups, the fluorine at C3 can be displaced.

| Leaving Group | Position of Electron-Withdrawing Group (-OCH₂CF₃) | Effect of -OCH₂CF₃ | Effect of -OH/-O⁻ | Predicted Reactivity in SNAᵣ |

|---|---|---|---|---|

| -F (at C3) | meta (at C5) | Moderately Activating (less effective than ortho/para) | Deactivating (especially as -O⁻) | Low, but possible under specific conditions |

Advanced Theoretical and Computational Chemistry Investigations of 3 Fluoro 5 2,2,2 Trifluoroethoxy Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in characterizing the fundamental properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, thereby revealing its structure, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3-Fluoro-5-(2,2,2-trifluoroethoxy)phenol, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are used to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. nih.govrsc.org

Table 1: Representative DFT-Calculated Geometrical Parameters for a Substituted Fluorophenol Analogue. Note: This table presents hypothetical yet representative data for a molecule structurally similar to this compound, as specific experimental or calculated data for the target molecule is not readily available in public literature.

| Parameter | Value |

| C-F Bond Length | 1.35 Å |

| C-O (ether) Bond Length | 1.38 Å |

| O-H Bond Length | 0.96 Å |

| C-O-C Bond Angle | 118.5° |

| Phenyl Ring C-C Bond Lengths | 1.39 - 1.41 Å |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the electron-withdrawing nature of the fluorine atom and the trifluoroethoxy group is expected to lower the energy of the HOMO and LUMO, potentially affecting the gap. DFT calculations can precisely determine these orbital energies and visualize their spatial distribution, identifying the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Table 2: Representative FMO Analysis Data for a Fluorinated Phenol (B47542) Analogue. Note: This table provides illustrative data based on computational studies of similar molecules.

| Orbital | Energy (eV) | Description |

| HOMO | -6.8 | Primarily located on the phenyl ring and the oxygen atom of the hydroxyl group. |

| LUMO | -1.2 | Distributed over the aromatic ring, with significant contribution from the carbon atoms bonded to the fluorine and trifluoroethoxy groups. |

| HOMO-LUMO Gap | 5.6 eV | Indicates high kinetic stability. |

The molecular electrostatic potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for understanding intermolecular interactions and predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to denote different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the phenolic oxygen atom due to its lone pairs of electrons. The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a potential hydrogen bond donor. The fluorine atom and the trifluoroethoxy group, being highly electronegative, would influence the charge distribution across the aromatic ring, creating a complex electrostatic landscape.

Molecular Dynamics and Conformational Analysis of this compound and its Analogues

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations allow for the exploration of the conformational landscape and dynamic behavior of a molecule over time. For a flexible molecule like this compound, particularly concerning the rotation of the trifluoroethoxy group, MD simulations can reveal the preferred conformations and the energy barriers between them. illinois.edu

Conformational analysis of fluorinated ethers and similar structures has shown that stereoelectronic effects, such as the gauche effect, can play a significant role in determining the most stable conformers. mdpi.com These studies, combining experimental techniques like NMR with computational analysis, provide a detailed picture of the molecule's behavior in solution. For this compound, understanding its conformational preferences is crucial as different conformers can exhibit distinct biological activities and physical properties.

Computational Simulation of Reaction Intermediates and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying and characterizing transient species such as reaction intermediates and transition states. acs.org For reactions involving this compound, such as its deprotonation, etherification, or electrophilic aromatic substitution, computational methods can map out the entire reaction pathway.

By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed. The height of the energy barrier at the transition state determines the reaction rate. For instance, studies on the deoxyfluorination of phenols have utilized ab initio calculations to propose a concerted transition state, providing valuable mechanistic insights. acs.orgnih.gov Similarly, the reactivity of phenoxy radicals formed from such phenols can be explored computationally. nih.gov

Understanding Intermolecular Interactions in Fluorinated Aromatic Compounds through Computational Methods

The fluorine atoms in this compound significantly influence its intermolecular interactions. Computational methods are essential for quantifying these non-covalent interactions, which include hydrogen bonding, halogen bonding, and π-stacking. Studies on fluorinated aromatic compounds have revealed that fluorine can participate in a variety of weak interactions that are critical in crystal engineering and biological recognition. nih.gov

For instance, the interaction between the phenolic hydroxyl group (a hydrogen bond donor) and the fluorine atom or the ether oxygen of another molecule (hydrogen bond acceptors) can be modeled. Furthermore, the fluorinated phenyl ring can engage in π-π stacking interactions with other aromatic systems, and the nature of these interactions is modulated by the fluorine substituents. Computational studies on dimers of fluorinated ethers and water have provided detailed insights into the competition and cooperativity of different types of hydrogen bonds. nih.gov

Derivatization and Synthetic Utility of 3 Fluoro 5 2,2,2 Trifluoroethoxy Phenol

Synthesis of Advanced Fluorinated Aromatic Building Blocks for Complex Molecule Construction

3-Fluoro-5-(2,2,2-trifluoroethoxy)phenol serves as a valuable starting material for the synthesis of more complex fluorinated aromatic building blocks, which are crucial intermediates in the development of pharmaceuticals and agrochemicals. mdpi.comgoogle.com The presence of both a fluorine atom and a trifluoroethoxy group on the aromatic ring provides a unique substitution pattern that can be exploited to construct diverse molecular architectures.

The synthesis of such building blocks often relies on classical transformations of organofluorine chemistry. google.com While direct C-H functionalization methods are emerging, the use of pre-functionalized building blocks like this compound remains a dominant strategy in drug discovery. google.commdpi.com The inherent reactivity of the phenolic hydroxyl group and the aromatic ring allows for a variety of modifications to generate advanced intermediates.

For instance, the phenolic hydroxyl can be converted into other functional groups or used as a handle for coupling reactions. The aromatic ring itself can undergo further substitution reactions, directed by the existing fluoro and trifluoroethoxy substituents. These transformations enable the introduction of additional functionalities, paving the way for the construction of intricate molecular scaffolds with tailored properties.

Functional Group Transformations and Modulations of the Phenolic Hydroxyl and Trifluoroethoxy Linkages

The reactivity of the phenolic hydroxyl group and the stability of the trifluoroethoxy linkage in this compound allow for a range of functional group transformations, enabling the modulation of the molecule's properties for specific applications.

Reactions at the Phenolic Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group is a key site for derivatization, with etherification and esterification being the most common transformations. These reactions not only serve to protect the phenol (B47542) during subsequent synthetic steps but also to introduce new functionalities that can influence the biological activity or material properties of the final product.

Etherification: The synthesis of ether derivatives from phenols is a well-established transformation. For this compound, etherification can be achieved under various conditions, though specific examples for this particular substrate are not extensively documented in readily available literature. General methods, such as the Williamson ether synthesis, which involves the reaction of the corresponding phenoxide with an alkyl halide, are expected to be applicable. Phase-transfer catalysis can also be employed to facilitate the reaction between the phenol and an alkylating agent in a biphasic system.

Esterification: The formation of esters from phenols is another fundamental reaction. Direct esterification with carboxylic acids can be challenging; however, the use of more reactive acylating agents like acid chlorides or anhydrides in the presence of a base or a catalyst provides an efficient route to the corresponding phenyl esters. google.comresearchgate.netgoogle.com The Mitsunobu reaction offers a mild and effective alternative for the esterification of phenols with benzoic acids. researchgate.net These esterification methods can be applied to this compound to introduce a wide range of acyl groups.

A variety of esterification techniques are available, each with its own advantages depending on the substrate and desired product.

| Esterification Method | Reagents | Key Features |

| Acid Chloride/Anhydride | Acyl chloride or anhydride, base (e.g., pyridine, triethylamine) | Generally high yielding and applicable to a wide range of substrates. |

| Steglich Esterification | Carboxylic acid, DCC or EDC, DMAP | Mild conditions, suitable for acid-sensitive substrates. |

| Mitsunobu Reaction | Carboxylic acid, DEAD or DIAD, triphenylphosphine | Mild conditions, proceeds with inversion of configuration at the alcohol (not relevant for phenols). |

| Phase-Transfer Catalysis | Acyl halide, aqueous base, phase-transfer catalyst (e.g., TBAB) | Useful for large-scale synthesis and avoids anhydrous conditions. |

This table presents general esterification methods applicable to phenols and is not based on specific experimental data for this compound.

Transformations of the Trifluoroethoxy Group

The 2,2,2-trifluoroethoxy group is generally considered to be chemically robust and stable under a variety of reaction conditions, including acidic and basic media. mdpi.comtandfonline.com This stability is a key feature that makes it a desirable substituent in drug discovery and materials science, as it can withstand various synthetic manipulations without degradation. wikipedia.orgresearchgate.net

While the trifluoroethoxy group is typically inert, under harsh conditions or with specific reagents, transformations can occur. For example, cleavage of the ether linkage is possible, although it requires forcing conditions. google.com The oxidation of the trifluoroethoxy group is not a common transformation. The primary utility of this group lies in its ability to confer specific properties to the molecule rather than its participation in further chemical reactions. The stability of the trifluoroethoxy group is a significant advantage, allowing for a wide range of chemical modifications to be performed on other parts of the molecule without affecting this crucial fluorine-containing moiety.

Application as a Precursor in Multi-component Reactions and the Assembly of Complex Scaffolds

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid construction of complex molecules from simple starting materials in a single step. Phenols are known to participate in various MCRs. While specific examples involving this compound are not prevalent in the literature, its structural features suggest its potential as a substrate in such reactions.

For instance, electron-deficient phenols can participate in radical-mediated [3+2] annulation reactions with alkenes to form dihydrobenzofuran derivatives. rsc.org Given the electron-withdrawing nature of the fluorine and trifluoroethoxy substituents, this compound could potentially be a suitable candidate for this type of transformation.

Furthermore, Passerini and Ugi reactions are well-known isocyanide-based MCRs. google.comthieme.com While these reactions typically involve carboxylic acids, variations using phenols have been reported. google.com The application of this compound in such MCRs could provide a direct route to highly functionalized and structurally diverse fluorinated compounds. The exploration of this phenol in MCRs represents a promising area for future research, offering an efficient pathway to novel chemical entities with potential applications in various fields.

Exploration of this compound in Material Science Research as a Monomer or Building Block

The unique combination of a fluorine atom and a trifluoroethoxy group makes this compound an attractive building block for the synthesis of high-performance polymers. Fluorinated polymers are known for their exceptional properties, including thermal stability, chemical resistance, low surface energy, and specific optical and dielectric properties. google.com

This phenol derivative can be envisioned as a monomer or a precursor to monomers for various types of polymers, such as polyethers and polycarbonates. For example, by converting the phenol to a bisphenol derivative, it could be used in polycondensation reactions to produce fluorinated polycarbonates. The synthesis of polycarbonates from bisphenols and phosgene (B1210022) or its equivalents is a well-established industrial process. The incorporation of the fluoro and trifluoroethoxy groups into the polymer backbone would be expected to enhance the material's properties.

Similarly, fluorinated polyethers can be synthesized through the nucleophilic aromatic substitution reaction of bisphenols with activated aromatic dihalides. researchgate.net The use of a monomer derived from this compound in such polymerizations could lead to materials with improved solubility, higher glass transition temperatures, and desirable dielectric properties. The development of new fluorinated polymers from this versatile building block holds significant promise for applications in advanced materials, including those for electronic and optical devices. google.com

| Polymer Type | Potential Monomer Derived from this compound | Potential Polymerization Method | Expected Properties |

| Polycarbonate | Bisphenol derivative (e.g., by linking two phenol units) | Interfacial or melt polycondensation with phosgene or a phosgene equivalent | High thermal stability, chemical resistance, modified optical properties |

| Polyether | Dihydroxy derivative or reaction with an activated difluoroaromatic compound | Nucleophilic aromatic substitution polymerization | Improved solubility, high glass transition temperature, low dielectric constant |

| Polyurethane | Diol derivative | Polyaddition with diisocyanates | Enhanced thermal stability, hydrophobicity, and chemical resistance |

This table outlines potential applications in polymer synthesis based on the structure of this compound and general knowledge of polymer chemistry. Specific experimental data for these polymerizations may not be available.

Future Directions and Emerging Research Avenues in the Chemistry of 3 Fluoro 5 2,2,2 Trifluoroethoxy Phenol

Development of Sustainable Synthetic Methodologies for Fluorinated Phenols and Ethers

The growing emphasis on green chemistry is steering research towards more environmentally benign and efficient synthetic routes for complex molecules, including fluorinated phenols and ethers. Future work in this area is expected to focus on reducing reliance on harsh reagents and minimizing waste.

A significant research direction involves the development of methods that utilize safer and more sustainable fluorinating agents. sciencedaily.comuva.nl For instance, procedures are being developed that avoid per- and polyfluoroalkyl substance (PFAS) reagents, instead using simple fluoride (B91410) salts like caesium fluoride as the fluorine source. sciencedaily.comuva.nl Another approach involves the use of inexpensive and abundant commodity chemicals. A notable example is the deoxyfluorination of phenols using sulfuryl fluoride (SO₂F₂), which can be accomplished in a one-pot reaction. acs.org

Furthermore, the development of synthetic pathways starting from renewable feedstocks is a key goal for sustainable chemistry. Research into using biomass-derived materials, such as lignin (B12514952) from sugar waste, as a substitute for petroleum-based phenols in the synthesis of resins is a promising avenue. researchgate.net Adapting such bio-based strategies for the synthesis of fluorinated phenols could significantly reduce the environmental footprint of these valuable compounds. researchgate.net Additionally, fluoride-free oxidation processes, such as the conversion of arylhydrosilanes to phenols, represent another innovative strategy to create key phenolic intermediates sustainably. acs.org These methods, combined, point towards a future where fluorinated compounds can be produced with greater efficiency and environmental consideration.

Exploration of Novel Catalytic Systems for Selective C-F and C-O Bond Formation and Functionalization

Catalysis is central to modern organic synthesis, and the development of novel catalytic systems is crucial for the selective and efficient formation and modification of carbon-fluorine (C-F) and carbon-oxygen (C-O) bonds found in 3-Fluoro-5-(2,2,2-trifluoroethoxy)phenol.

Research is increasingly focused on using earth-abundant and less toxic metals as catalysts. While palladium has been a workhorse in cross-coupling reactions, there is a dramatic increase in methods utilizing inexpensive copper catalysts for C-F bond formation. mdpi.comnih.gov Copper-catalyzed methods have been developed for direct C(sp³)–H fluorination to create quaternary α-fluorinated α-amino acids, a transformation that highlights the potential for high selectivity. acs.org Nickel complexes are also proving to be efficient for the activation and coupling of C-F bonds in fluoro-aromatic compounds. mdpi.com The exploration of these and other transition metals like iron and cobalt is expected to yield more cost-effective and sustainable catalytic processes. mdpi.com

The challenge of selective C-F bond formation is also being addressed through the development of new fluorinating agents and catalytic approaches. rsc.org Electrophilic fluorinating agents like Selectfluor® have opened up new research opportunities for the selective fluorination of a wide range of substrates. rsc.org The ultimate goal is to develop catalytic technologies that can improve the sustainability of fluorination reactions, many of which are still stoichiometric. rsc.org For C-O bond formation, palladium-catalyzed protocols that use convenient carbon monoxide (CO) surrogates like formates are being developed to avoid handling toxic CO gas, enhancing laboratory safety and convenience. acs.org These advancements in catalysis will be instrumental in synthesizing novel derivatives of this compound and in the selective functionalization of its core structure.

Integration of Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Reaction Monitoring

The precise structural analysis of complex fluorinated molecules is essential for understanding their properties and reactivity. Future research will increasingly rely on the integration of advanced spectroscopic techniques to provide detailed structural insights and to monitor reactions in real-time.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy is a particularly powerful tool for the analysis of organofluorine compounds. spectralservice.dewikipedia.org The ¹⁹F nucleus has a natural abundance of 100%, a high gyromagnetic ratio, and a large chemical shift range, making it a highly sensitive NMR probe. wikipedia.org This high sensitivity allows for the detection of impurities at very low levels. spectralservice.de Furthermore, the large coupling constants between fluorine nuclei (¹⁹F-¹⁹F coupling), which can be observed over multiple bonds, provide rich structural information that is invaluable for the unambiguous characterization of polyfluorinated molecules like this compound. wikipedia.org

In addition to ¹⁹F-NMR, a combination of other high-resolution techniques is essential for comprehensive characterization. High-Resolution Mass Spectrometry (HRMS) is critical for confirming molecular formulas, while techniques like Fourier Transform Infrared (FTIR) spectroscopy provide information about functional groups. nih.govnih.gov For quantitative analysis, especially in complex matrices like biological tissues, specialized techniques such as high-resolution continuum source graphite (B72142) furnace molecular absorption spectrometry (HR-CS GF MAS) are being developed for the precise determination of fluorine content. mdpi.com The combined application of these advanced spectroscopic methods will be crucial for elucidating the structures of new derivatives and for monitoring the progress and efficiency of the novel synthetic and catalytic reactions being developed.

Application of Machine Learning and AI in the Computational Design and Discovery of Novel Fluorinated Phenolic Compounds

Q & A

Basic: What are the optimal reaction conditions for synthesizing 3-Fluoro-5-(2,2,2-trifluoroethoxy)phenol with high purity?

The synthesis of fluorinated phenolic derivatives typically involves nucleophilic substitution or coupling reactions. For example, in related compounds like 3-Fluoro-5-(2,2,2-trifluoroethoxy)benzoic acid, reactions are conducted under reflux with catalysts such as potassium carbonate, followed by purification via recrystallization or column chromatography . Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.

- Temperature control : Reflux conditions (~80–120°C) ensure complete conversion.

- Purification : Use silica gel chromatography to isolate the product from unreacted starting materials or by-products. Adjust solvent ratios (e.g., hexane/ethyl acetate) to optimize separation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Characterization requires a combination of techniques:

- ¹H NMR : Identifies proton environments, such as aromatic protons and trifluoroethoxy groups. For instance, δ 7.20 (s, 1H) and δ 4.92 (q, 2H) in DMSO-d₆ confirm substituent positions .

- ESI-MS : Validates molecular weight (e.g., [M–H]⁻ at m/z 237.0 for a related benzoic acid derivative) .

- HPLC : Assesses purity (>97%) under conditions like reverse-phase C18 columns with UV detection .

Advanced: How do the electron-withdrawing effects of fluorine substituents influence the compound’s reactivity?

Fluorine atoms deactivate the aromatic ring via inductive effects, directing electrophilic substitution to specific positions. For example:

- NMR shifts : Downfield shifts in aromatic protons (e.g., δ 7.07–7.20 in ) reflect deshielding due to adjacent fluorine atoms.

- Reactivity : The trifluoroethoxy group (–OCF₂CF₃) enhances stability against hydrolysis but may reduce nucleophilic aromatic substitution rates. Computational modeling (e.g., DFT) can predict regioselectivity in further functionalization .

Advanced: How can researchers resolve contradictions in reported synthetic yields or by-product formation?

Methodological discrepancies often arise from:

- Reaction scale : Small-scale syntheses (e.g., 1–5 g) may report lower yields due to inefficient mixing or heat transfer.

- Catalyst loading : Adjusting base equivalents (e.g., K₂CO₃) or using phase-transfer catalysts can improve reproducibility.

- Analytical validation : Compare LC-MS or ¹⁹F NMR data across studies to identify impurities (e.g., unreacted starting materials or dehalogenation by-products) .

Basic: What are the recommended storage conditions to ensure compound stability?

Fluorinated phenols are hygroscopic and light-sensitive. Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation or hydrolysis. For short-term use, room temperature is acceptable if protected from moisture and light .

Advanced: What strategies mitigate fluorine-mediated side reactions during synthesis?

Fluorine’s strong electronegativity can lead to unwanted pathways:

- By-product suppression : Use anhydrous conditions to avoid hydrolysis of trifluoroethoxy groups.

- Temperature modulation : Lower reaction temperatures (e.g., 0–5°C) reduce radical-mediated degradation.

- Protecting groups : Temporarily block reactive sites (e.g., –OH) with silyl or acetyl groups before introducing fluorine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.